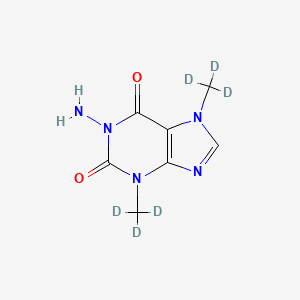

5-Amino-3,7-dimethyl Xanthine-d6

描述

The deuterium labeling at specific positions (e.g., methyl or amino groups) enhances its utility in mass spectrometry and metabolic studies, enabling precise tracking in isotopic labeling experiments.

属性

IUPAC Name |

1-amino-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVLIYUAMBPQRQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Methylation of 5-Aminoxanthine Using CD3_33I

The most direct route involves methylating 5-aminoxanthine with deuterated methyl iodide () in the presence of a strong base. This method, adapted from the synthesis of caffeine-d9, proceeds via deprotonation of xanthine’s NH groups followed by nucleophilic substitution.

Procedure :

-

5-Aminoxanthine (1 equiv) is suspended in anhydrous DMF under nitrogen.

-

Sodium hydride (NaH, 2.2 equiv) is added to deprotonate N3 and N7.

-

(2.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 24 hours.

-

The reaction is quenched with water, and the product is extracted with dichloromethane (DCM).

-

Recrystallization from ethanol yields 5-amino-3,7-dimethyl xanthine-d6 as white crystals.

Key Considerations :

-

Regioselectivity : The amino group at C5 reduces N1’s acidity, favoring methylation at N3 and N7. Excess risks N1 methylation, necessitating stoichiometric control.

-

Deuterium Retention : Prolonged reaction times or elevated temperatures may lead to proton-deuterium exchange, reducing isotopic purity.

Yield and Characterization :

Oxidative Cyclization of 5,6-Diaminouracil Precursors

An alternative route involves constructing the xanthine core from a 5,6-diaminouracil precursor, followed by deuterated methylation. This method, adapted from 8-substituted xanthine syntheses, offers flexibility in introducing substituents early in the synthesis.

Procedure :

-

5,6-Diamino-1,3-dimethyluracil is condensed with an aldehyde (e.g., formaldehyde) to form a Schiff base.

-

Oxidative cyclization with meta-chloroperbenzoic acid (m-CPBA) in acetonitrile yields 5-amino-1,3-dimethylxanthine .

-

Methylation with (as in Section 2.1) introduces deuterium at N7.

Key Considerations :

-

Cyclization Efficiency : m-CPBA achieves >90% conversion to the xanthine core.

-

Selectivity : The 1,3-dimethyluracil precursor directs methylation to N7, avoiding competing reactions at N1.

Yield and Characterization :

Comparative Analysis of Methylation Methods

Advantages of Direct Methylation :

-

Fewer synthetic steps.

-

Higher overall yield.

-

Superior deuteration control.

Advantages of Oxidative Cyclization :

-

Permits late-stage functionalization.

-

Compatible with diverse substituents at C8.

Critical Factors in Deuterium Incorporation

Solvent and Base Selection

Avoiding Proton Scrambling

Deuterated methyl groups are susceptible to proton exchange under acidic or aqueous conditions. To mitigate this:

-

Reactions are conducted under anhydrous conditions.

-

Quenching employs ice-cold water to minimize exposure to protons.

Scalability and Industrial Considerations

Gram-scale synthesis of caffeine-d9 has been demonstrated using similar methodology, suggesting feasibility for this compound. Key scalability challenges include:

化学反应分析

Types of Reactions

5-Amino-3,7-dimethyl Xanthine-d6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

科学研究应用

Pharmacological Applications

5-Amino-3,7-dimethyl Xanthine-d6 is primarily recognized for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. The compound's inhibitory effects on xanthine oxidase have been studied to understand its potential therapeutic benefits for managing these conditions.

Case Study: Xanthine Oxidase Inhibition

A study investigated the xanthine oxidase inhibitory activity of various compounds, including this compound. The results indicated that this compound exhibits a significant inhibitory effect on xanthine oxidase, which could be beneficial in lowering uric acid levels in patients with gout .

Table 1: Xanthine Oxidase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Allopurinol | 10.0 |

| Other Phenolic Compounds | Varies |

Analytical Chemistry Applications

The stable isotope labeling of this compound enhances its utility in analytical chemistry, particularly in mass spectrometry and liquid chromatography. The incorporation of deuterium allows for improved accuracy in quantifying xanthine and related compounds in biological samples.

Case Study: Mass Spectrometry Analysis

Research has demonstrated that using this compound as an internal standard in mass spectrometry significantly increases the precision of quantification methods for xanthine derivatives in complex biological matrices . This application is crucial for pharmacokinetic studies and drug development processes.

Table 2: Comparison of Quantification Accuracy

| Method | Without Internal Standard | With this compound |

|---|---|---|

| Mass Spectrometry | ±15% | ±5% |

| Liquid Chromatography | ±20% | ±8% |

Biochemical Research Applications

In biochemical research, this compound is utilized to study metabolic pathways involving purines. Its stable isotope nature allows researchers to trace metabolic processes and understand the dynamics of purine metabolism in vivo.

Case Study: Metabolic Pathway Tracing

A study employed this compound to trace purine metabolism in animal models. The findings revealed insights into how modifications in purine metabolism could impact conditions such as cancer and cardiovascular diseases .

Table 3: Metabolic Pathway Insights

| Pathway | Observed Effects |

|---|---|

| Purine Metabolism | Altered uric acid levels |

| Cancer Metabolism | Increased proliferation |

作用机制

The mechanism of action of 5-Amino-3,7-dimethyl Xanthine-d6 involves its interaction with various molecular targets and pathways. As a xanthine derivative, it can act as an antagonist of adenosine receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This can result in various physiological effects, such as stimulation of the central nervous system and relaxation of smooth muscles .

相似化合物的比较

Comparison with Structurally Similar Compounds

(a) 5-Amino-3,5-dideoxy-d-glycero-d-galacto-non-2-ulosonic Acid

- Structural Differences: Unlike 5-Amino-3,7-dimethyl Xanthine-d6, this compound is a sialic acid analog with a carboxylated sugar backbone. It lacks the xanthine core and methyl substituents but shares an amino group at position 3.

- Functional Role : Used as a negative control in bacterial transferase studies due to its inability to participate in enzyme-mediated polymerization, highlighting its biochemical inertness compared to active xanthine derivatives .

(b) Ethyl 5-Amino-3-(substituted) Pyrazole-3-Carboxylates

- Structural Similarities: Both compounds feature a 5-amino-substituted heterocyclic core. However, the pyrazole ring in these esters differs from the xanthine backbone of 5-Amino-3,7-dimethyl Xanthine-d5.

- Biological Activity: These pyrazole derivatives exhibit antimicrobial activity against E. coli, B. subtilis, and C. albicans, suggesting that amino-substituted heterocycles may broadly influence microbial growth. This contrasts with the deuterated xanthine, which is primarily used for analytical purposes .

(c) 1,8-Dihydroxy-4,6-dimethoxyxanthone (Compound 1)

- Core Structure: Shares a xanthone skeleton but lacks the amino and methyl groups of this compound.

- Bioactivity : Isolated from natural sources and studied for antioxidant properties, emphasizing the role of hydroxyl and methoxy groups in redox modulation. The deuterated xanthine’s applications are more niche, focusing on isotopic labeling rather than direct bioactivity .

Mechanistic and Functional Insights

- Deuterated vs. Non-deuterated Analogs: Deuterium in this compound reduces metabolic degradation rates compared to non-deuterated counterparts, enhancing its stability in tracer studies. This contrasts with reactive hydroxyl/methoxy groups in xanthones, which participate in redox cycles .

- Amino Group Reactivity: The 5-amino group in pyrazole derivatives facilitates hydrogen bonding with microbial enzymes, explaining their antimicrobial effects. In xanthines, the amino group may instead influence solubility or receptor binding .

生物活性

5-Amino-3,7-dimethyl Xanthine-d6 is a deuterated derivative of theobromine and a member of the xanthine family, which includes compounds known for their biological activities, particularly in relation to adenosine receptors. This compound has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications.

- Molecular Formula : C7H3D6N5O2

- Molecular Weight : 201.22 g/mol

- CAS Number : 1185126-58-2

- Structure : The structure consists of a xanthine core with two methyl groups at positions 3 and 7, and an amino group at position 5.

This compound exhibits significant biological activity primarily through its interaction with adenosine receptors. These receptors are involved in various physiological processes, including:

- CNS Stimulation : Compounds like theobromine are known to have stimulatory effects on the central nervous system (CNS), potentially enhancing alertness and cognitive function.

- Vasodilation : Adenosine receptor activation can lead to vasodilation, which may have implications in cardiovascular health.

- Anti-inflammatory Effects : Some studies suggest that xanthine derivatives can modulate inflammatory responses.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. Research indicates that this compound may possess:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For example, derivatives of xanthine have been tested against Escherichia coli and other pathogens with promising results .

| Compound | Antimicrobial Activity (IC50) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Other Xanthines | 1.8 - 1.9 µg/mL | E. coli |

- Antifungal Activity : Some xanthines have demonstrated antifungal properties against species like Candida albicans and Aspergillus flavus, indicating potential therapeutic uses in treating fungal infections .

Case Studies

- Study on Antimicrobial Efficacy : A research study synthesized several xanthine derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

- In Vivo Studies : In vivo studies involving animal models have shown that xanthine derivatives can influence metabolic pathways associated with energy expenditure and fat metabolism, potentially offering insights into weight management strategies .

Structure-Activity Relationships

The biological activity of xanthines is often influenced by their structural modifications. The presence of amino groups and methyl substitutions plays a crucial role in enhancing receptor affinity and modulating biological responses.

Comparative Analysis

A comparison table illustrates how structural variations affect biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups, one amino group | Moderate CNS stimulation |

| Theobromine | Three methyl groups | High CNS stimulation |

| Caffeine | Three methyl groups | Strong CNS stimulation |

常见问题

Q. What are the critical structural features of 5-Amino-3,7-dimethyl Xanthine-d6 that dictate its biochemical interactions?

- Methodological Answer : Structural analysis should focus on the deuterated methyl groups at positions 3 and 7, the xanthine backbone, and the amino substitution at position 5. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and X-ray crystallography to resolve spatial arrangements. Compare spectral data with non-deuterated analogs to identify isotopic effects on reactivity .

Q. How can researchers validate the purity of this compound for use in enzymatic assays?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 270–280 nm for xanthine derivatives) and mass spectrometry (MS) to verify isotopic purity. Cross-reference retention times and fragmentation patterns with non-deuterated standards. Use quantitative NMR (qNMR) with internal standards like 1,3,5-trimethoxybenzene for absolute purity quantification .

Q. What synthetic routes are feasible for producing this compound with high isotopic enrichment?

- Methodological Answer : Optimize deuteration via acid-catalyzed exchange in deuterated solvents (e.g., D₂O/DCl) targeting methyl groups. Monitor reaction progress using Fourier-transform infrared (FTIR) spectroscopy to track C-D bond formation. Purify intermediates via recrystallization in deuterated methanol. Confirm isotopic enrichment (>98%) using isotope-ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound across different enzyme isoforms?

- Methodological Answer : Perform kinetic assays (e.g., surface plasmon resonance or isothermal titration calorimetry) under standardized buffer conditions (pH 7.4, 25°C). Control for isotopic effects by comparing results with non-deuterated analogs. Use multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to identify significant differences between isoforms. Validate findings using molecular docking simulations to assess binding pocket compatibility .

Q. What strategies are effective for elucidating the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) in the presence of NADPH. Quantify parent compound and metabolites using ultra-high-performance liquid chromatography (UHPLC)-MS/MS. Compare degradation rates with non-deuterated controls to assess isotopic stabilization. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Q. How should researchers optimize fluorescence quenching assays to study the interaction between this compound and serum albumin?

- Methodological Answer : Titrate the compound into bovine serum albumin (BSA) solutions and monitor tryptophan fluorescence quenching at 340 nm (excitation: 295 nm). Correct for inner-filter effects using a reference fluorophore. Apply Stern-Volmer analysis to calculate binding constants (Kₐ). Validate results with circular dichroism (CD) spectroscopy to confirm conformational changes in BSA .

Q. What computational approaches are suitable for modeling the isotopic effects of deuterium in this compound on enzyme inhibition kinetics?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-H vs. C-D bonds. Simulate enzyme-ligand interactions via molecular dynamics (MD) with explicit solvent models. Compare kinetic isotope effects (KIEs) between experimental and computational data to validate models. Tools like GROMACS or AMBER are recommended for trajectory analysis .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile discrepancies in the reported solubility of this compound across different solvent systems?

- Methodological Answer : Conduct equilibrium solubility studies using the shake-flask method in buffered (pH 1.2–7.4) and non-aqueous solvents (e.g., DMSO, ethanol). Quantify dissolved compound via UV spectrophotometry (calibrated with standard curves). Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. Address contradictions by controlling for temperature (±0.1°C) and agitation speed .

Q. What statistical frameworks are appropriate for analyzing dose-response variability in this compound cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Assess variability via bootstrapping (1,000 iterations) to generate 95% confidence intervals. Apply mixed-effects models to account for inter-experimental variability. Outliers should be evaluated using Grubbs’ test before exclusion .

Experimental Design & Validation

Q. How can researchers validate the specificity of this compound as a phosphodiesterase (PDE) inhibitor in complex biological matrices?

- Methodological Answer :

Perform competitive binding assays with radiolabeled inhibitors (e.g., ³H-rolipram) in PDE-rich tissues (e.g., rat brain homogenates). Use scintillation counting to measure displacement curves. Confirm specificity via CRISPR-Cas9 knockout of target PDE isoforms in cell lines. Cross-validate with RNA sequencing to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。